molecular formula C5H2Cl2N2O B12978722 2,5-Dichloropyrimidine-4-carbaldehyde

2,5-Dichloropyrimidine-4-carbaldehyde

Cat. No.: B12978722
M. Wt: 176.99 g/mol
InChI Key: ZKGNWHVEBSQCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloropyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H2Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and an aldehyde group at position 4 on the pyrimidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in the presence of a base.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidines.

    Oxidation: 2,5-Dichloropyrimidine-4-carboxylic acid.

    Reduction: 2,5-Dichloropyrimidine-4-methanol.

Mechanism of Action

The mechanism of action of 2,5-Dichloropyrimidine-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms at positions 2 and 5 make the compound highly reactive towards nucleophilic substitution, allowing for the formation of various derivatives. The aldehyde group at position 4 can undergo oxidation or reduction, leading to the formation of carboxylic acids or alcohols, respectively .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C5H2Cl2N2O

Molecular Weight

176.99 g/mol

IUPAC Name

2,5-dichloropyrimidine-4-carbaldehyde

InChI

InChI=1S/C5H2Cl2N2O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H

InChI Key

ZKGNWHVEBSQCKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.